2-oxo-N-phenylcyclododecanecarboxamide
Description
2-oxo-N-phenylcyclododecanecarboxamide is a carboxamide derivative featuring a 12-membered cyclododecane ring substituted with a ketone group at the 2-position and an N-phenylcarboxamide moiety. The cyclododecane ring confers unique conformational flexibility due to its large size, which may influence solubility, melting point, and intermolecular interactions compared to smaller cyclic analogs.
Properties
Molecular Formula |
C19H27NO2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-oxo-N-phenylcyclododecane-1-carboxamide |
InChI |
InChI=1S/C19H27NO2/c21-18-15-11-6-4-2-1-3-5-10-14-17(18)19(22)20-16-12-8-7-9-13-16/h7-9,12-13,17H,1-6,10-11,14-15H2,(H,20,22) |
InChI Key |
DYYACTDVIFENGZ-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(=O)C(CCCC1)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C1CCCCCC(=O)C(CCCC1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ring Size: The cyclododecane ring in the target compound introduces greater conformational flexibility compared to rigid cyclohexyl or tetracyclic systems.
- Synthesis : Cyclododecane derivatives often require specialized cyclization methods (e.g., ring-closing metathesis), whereas cyclohexyl analogs are synthesized via straightforward condensation or acetylation . The tetracyclic compound in faced challenges in α-ketocarbene insertion, highlighting the complexity of multi-ring systems.
Physical Properties and Intermolecular Interactions
Key Observations :
Reactivity and Stability
- Thermal Stability : Smaller rings (e.g., cyclohexyl in ) with efficient packing likely exhibit higher thermal stability than the target compound.
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